molecular formula C13H10O2 B15372636 Hydroxyl-biphenyl carbaldehyde

Hydroxyl-biphenyl carbaldehyde

Cat. No.: B15372636
M. Wt: 198.22 g/mol
InChI Key: OMKKGQJXQBZKPI-UHFFFAOYSA-N
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Description

Hydroxyl-biphenyl carbaldehyde is a biphenyl derivative featuring a hydroxyl (-OH) group and a carbaldehyde (-CHO) moiety on its aromatic rings. This compound combines the electron-donating hydroxyl group with the electron-withdrawing carbaldehyde, creating a push-pull system that enhances intramolecular charge transfer (ICT) properties . Such structural motifs are critical in pharmaceuticals, organic electronics, and dye chemistry.

Properties

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-hydroxy-6-phenylbenzaldehyde

InChI

InChI=1S/C13H10O2/c14-9-12-11(7-4-8-13(12)15)10-5-2-1-3-6-10/h1-9,15H

InChI Key

OMKKGQJXQBZKPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Hydroxyl-biphenyl carbaldehyde differs from other carbaldehydes in its biphenyl backbone and hydroxyl substitution. Key comparisons include:

  • Furochromone Carbaldehyde () : Contains a fused furan-chromone system. The carbaldehyde here participates in condensation with amines or hydrazines, forming heterocyclic derivatives with anticancer activity. Unlike this compound, it lacks a biphenyl system but shares reactivity in Schiff base formation.
  • Phenothiazine-Based Carbaldehydes (): These feature a sulfur-nitrogen heterocycle. Conversion of the carbaldehyde to a carboxyl group (-COOH) alters NMR signals (e.g., disappearance of δ ~10 ppm proton, emergence of δ ~165 ppm carbon), a reactivity pattern also expected in this compound derivatives .
  • Thiophene-Carbaldehydes () : Used in push-pull systems for solar cells. The thiophene’s electron-rich nature contrasts with the hydroxyl-biphenyl system, affecting ICT efficiency and absorption spectra .
Table 1: Structural and Functional Group Comparison
Compound Core Structure Key Functional Groups Notable Properties
This compound Biphenyl -OH, -CHO Enhanced ICT, potential antioxidant activity
Furochromone Carbaldehyde Furan-chromone -CHO Anticancer derivatives via Schiff bases
Phenothiazine Carbaldehyde Phenothiazine -CHO → -COOH NMR shifts: δ 10 ppm (¹H) → δ 165 ppm (¹³C)
Thiophene-Carbaldehyde Thiophene -CHO High ICT for solar cell applications

Spectroscopic Properties

  • NMR Shifts : The carbaldehyde proton in this compound is expected at δ ~10 ppm (¹H), similar to other aldehydes (). The hydroxyl group’s electron donation may downfield-shift adjacent protons. In ¹³C NMR, the -CHO carbon typically appears at δ ~190 ppm, but conversion to -COOH (as in ) shifts this to δ ~165 ppm .
  • UV-Vis Absorption: The hydroxyl group enhances ICT, leading to bathochromic shifts compared to non-hydroxylated analogs (e.g., coumarin carbaldehydes in ) .

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